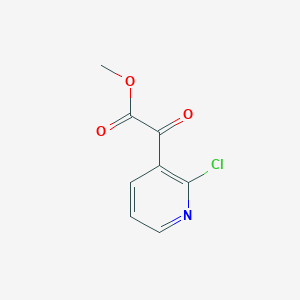

Methyl (2-chloropyridin-3-yl)glyoxylate

Description

Methyl (2-chloropyridin-3-yl)glyoxylate (CAS No. 76205-19-1) is a pyridine-based glyoxylate ester featuring a chlorine substituent at the 2-position of the pyridine ring and a methyl glyoxylate moiety at the 3-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of heterocyclic scaffolds and bioactive molecules. Its synthesis involves the reaction of 2-chloropyridin-3-yl zinc bromide with methyl glyoxylate in dimethyl sulfoxide (DMSO), followed by purification via silica gel chromatography . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the ester group, enabling participation in nucleophilic additions and cross-coupling reactions.

Properties

Molecular Formula |

C8H6ClNO3 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

methyl 2-(2-chloropyridin-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C8H6ClNO3/c1-13-8(12)6(11)5-3-2-4-10-7(5)9/h2-4H,1H3 |

InChI Key |

ORZVCJSOSLXCOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyridine derivatives share structural similarities with methyl (2-chloropyridin-3-yl)glyoxylate, differing primarily in substituent positions, ester groups, or additional functional moieties:

Reactivity Differences

- Methyl vs. Ethyl Glyoxylate Derivatives: this compound exhibits reduced reactivity compared to its ethyl counterpart in multicomponent reactions. Evidence from clopidogrel synthesis reveals that methyl glyoxylate (as a hydrate mixture) fails to react with organozinc reagents, whereas ethyl glyoxylate proceeds efficiently. This is attributed to methyl glyoxylate’s higher hydration stability, which reduces its electrophilicity .

- In contrast, the chlorine-substituted parent compound is more reactive in nucleophilic substitutions due to lower steric hindrance .

Physicochemical Properties

- Solubility : this compound’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in SNAr reactions. Ethyl analogues exhibit slightly lower polarity, favoring organic-phase extraction .

- Stability : The methyl ester is more prone to hydrolysis under basic conditions compared to bulkier esters (e.g., tert-butyl derivatives) due to reduced steric protection .

Research Findings and Industrial Relevance

- Failure in Clopidogrel Synthesis: this compound’s inability to participate in organozinc reactions highlights the critical role of ester group selection in multicomponent syntheses .

- Catalytic Potential: Brominated derivatives (e.g., Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) are being explored as ligands in transition-metal catalysis due to their halogen-mediated coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.